GSK-5959

描述

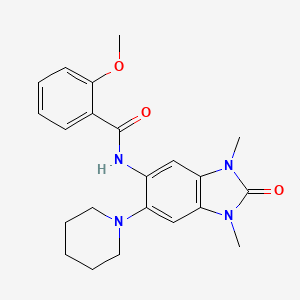

N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide (N-DMPB) is a novel compound that has been studied for its potential applications in the fields of medicinal chemistry and pharmaceutical science. N-DMPB is a derivative of the benzimidazole family of compounds, which have been studied extensively for their pharmacological properties. N-DMPB has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects. In addition, N-DMPB has been found to possess a number of unique biochemical and physiological effects, which make it a promising candidate for further research and development.

科学研究应用

BRPF1 溴结构域抑制剂

GSK-5959 是一种有效的、选择性的 BRPF1 溴结构域抑制剂 . BRPF1 溴结构域是一种识别组蛋白尾部乙酰化赖氨酸残基的蛋白质,它是读取表观遗传标记的关键事件。通过抑制该结构域,this compound 可能会影响基因表达和其他受表观遗传机制调节的细胞过程。

对其他溴结构域的选择性

This compound 对 BRPF1 的选择性比 35 种其他溴结构域(包括 BRPF2/3 和 BET 家族溴结构域)高 100 倍以上 . 这种高度的选择性使其成为研究 BRPF1 在细胞过程中的特定作用而不会受到其他溴结构域干扰的宝贵工具。

细胞渗透性

This compound 是细胞渗透的 . 这种特性使它能够进入细胞并在细胞环境中对 BRPF1 溴结构域发挥抑制作用。这对它在体内研究和治疗应用中的潜在用途至关重要。

抑制 BRPF1 与组蛋白 H3.3 的相互作用

This compound 抑制 BRPF1 与组蛋白 H3.3 的相互作用 . 组蛋白 H3.3 是组蛋白 H3 的一种变体,它与 BRPF1 的相互作用在调节基因表达中起作用。通过抑制这种相互作用,this compound 可能会影响基因表达模式。

生化研究工具

This compound 在生化和细胞研究中是一个有价值的工具 . 它的选择性和效力使其可用于研究 BRPF1 溴结构域在各种细胞环境中的功能。

作用机制

Target of Action

GSK-5959 is a potent, selective, and cell-permeable inhibitor of the BRPF1 bromodomain . The BRPF1 bromodomain is a protein module that recognizes acetylated lysine residues, playing a crucial role in regulating gene expression.

Mode of Action

This compound interacts with the BRPF1 bromodomain, inhibiting its function. It has an IC50 value of approximately 80 nM, indicating a high degree of potency . It also displays selectivity over closely related family members, BRPF2 and BRPF3 .

Biochemical Pathways

The BRPF1 bromodomain is involved in the recognition of acetylated histone proteins, a key process in the reading of epigenetic marks and the regulation of gene expression

Pharmacokinetics

It is described as being cell-permeable , which suggests it can cross cell membranes and reach its target within cells.

属性

IUPAC Name |

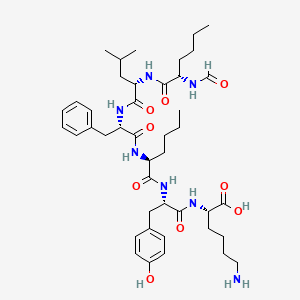

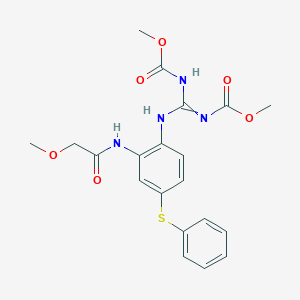

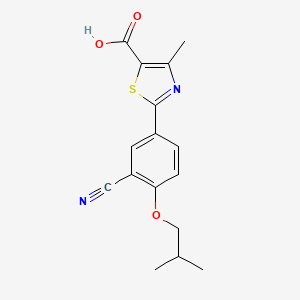

N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-24-18-13-16(23-21(27)15-9-5-6-10-20(15)29-3)17(26-11-7-4-8-12-26)14-19(18)25(2)22(24)28/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUGYAOMCKNTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCCC4)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。